An In-depth Technical Guide to 2,3-Dimethylphenyl 2-methylbenzoate: Structure, Properties, and Synthesis
An In-depth Technical Guide to 2,3-Dimethylphenyl 2-methylbenzoate: Structure, Properties, and Synthesis
Prepared for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3-dimethylphenyl 2-methylbenzoate, an aromatic ester with potential applications in organic synthesis and materials science. While specific experimental data for this compound is not extensively documented in publicly available literature, this guide synthesizes information on its constituent precursors, 2,3-dimethylphenol and 2-methylbenzoic acid, to project its physicochemical properties and outline a robust, field-proven synthetic protocol. This document is intended to serve as a foundational resource for researchers and professionals engaged in the exploration of novel aromatic compounds.
Introduction and Molecular Structure
2,3-Dimethylphenyl 2-methylbenzoate is an organic ester characterized by a 2,3-dimethylphenyl group attached to a 2-methylbenzoate moiety through an ester linkage. The unique substitution pattern on both aromatic rings is anticipated to impart specific steric and electronic properties, influencing its reactivity, solubility, and potential biological activity. Understanding the interplay between these structural features is crucial for its application in medicinal chemistry and materials science.
The IUPAC name for this compound is 2,3-dimethylphenyl 2-methylbenzoate .
Molecular Structure:
The structure consists of a benzoate core where the phenyl ring is substituted with a methyl group at the ortho-position, and the ester oxygen is bonded to a 2,3-dimethyl-substituted phenyl ring.
Physicochemical Properties of Precursors
A thorough understanding of the starting materials is paramount for a successful synthesis. The key physicochemical properties of 2,3-dimethylphenol and 2-methylbenzoic acid are summarized below.
Table 1: Physicochemical Properties of Reactants
| Property | 2,3-Dimethylphenol | 2-Methylbenzoic Acid |
| Synonyms | 2,3-Xylenol, vic-o-Xylenol[1] | o-Toluic acid[2] |
| CAS Number | 526-75-0[1] | 118-90-1[3] |
| Molecular Formula | C8H10O[1] | C8H8O2[3] |
| Molecular Weight | 122.16 g/mol [1] | 136.15 g/mol [3] |
| Appearance | Colorless crystalline solid or brown chunky solid[1] | White to off-white crystalline solid[4] |
| Melting Point | 70-73 °C[5] | 103-105 °C |
| Boiling Point | 217 °C[5] | 258-259 °C |
| Solubility | Slightly soluble in water; soluble in most organic solvents[5] | Limited solubility in water; soluble in organic solvents[4] |
| pKa | 10.48 (strongest acidic)[6] | 3.96 (strongest acidic) |
Synthesis of 2,3-Dimethylphenyl 2-methylbenzoate
The synthesis of 2,3-dimethylphenyl 2-methylbenzoate can be effectively achieved via Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid and an alcohol (in this case, a phenol).
Reaction Principle
The esterification proceeds by the protonation of the carbonyl oxygen of 2-methylbenzoic acid by a strong acid catalyst, typically sulfuric acid. This enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the hydroxyl group of 2,3-dimethylphenol. A subsequent series of proton transfers and the elimination of a water molecule yield the final ester product.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 2,3-dimethylphenyl 2-methylbenzoate.
Detailed Step-by-Step Protocol
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 2-methylbenzoic acid and 1.1 equivalents of 2,3-dimethylphenol in a suitable solvent such as toluene. The use of a slight excess of the phenol can help drive the reaction towards the product.
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 5-10 mol%) to the reaction mixture.
-
Reflux: Heat the mixture to reflux (the boiling point of toluene is approximately 111°C) and maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the remaining sulfuric acid and unreacted 2-methylbenzoic acid), followed by water, and finally with brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude ester by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent.
-
Predicted Properties and Characterization of 2,3-Dimethylphenyl 2-methylbenzoate
While specific experimental data is scarce, the properties of the title compound can be predicted based on its structure and the properties of similar aromatic esters.
Table 2: Predicted Physicochemical Properties of 2,3-Dimethylphenyl 2-methylbenzoate
| Property | Predicted Value/Characteristic |
| Molecular Formula | C16H16O2 |
| Molecular Weight | 240.30 g/mol |
| Appearance | Likely a colorless to pale yellow oil or a low-melting solid |
| Boiling Point | Expected to be >250 °C |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) |
Expected Spectral Data
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings, as well as singlets for the three methyl groups. The chemical shifts of the aromatic protons will be influenced by the positions of the methyl and ester groups.
-
¹³C NMR: The carbon NMR spectrum will display characteristic signals for the carbonyl carbon of the ester group (typically in the range of 165-175 ppm), as well as signals for the aromatic and methyl carbons.
-
IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band corresponding to the C=O stretching vibration of the ester carbonyl group, typically around 1720-1740 cm⁻¹. Additional bands for C-O stretching and aromatic C-H and C=C vibrations are also expected.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns characteristic of aromatic esters would also be anticipated.
Potential Applications
Given its structure as a substituted aromatic ester, 2,3-dimethylphenyl 2-methylbenzoate could find applications in several areas:
-
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
-
Polymer and Materials Science: Aromatic esters are often used as plasticizers, monomers, or additives in the formulation of polymers and other materials.
-
Fragrance and Flavor Industry: While the specific odor profile is unknown, many benzoate esters are utilized as fragrance components.[7]
Conclusion
This technical guide provides a foundational understanding of 2,3-dimethylphenyl 2-methylbenzoate, a compound for which direct experimental data is not widely available. By leveraging the known properties of its precursors and established principles of organic synthesis, a reliable pathway for its preparation and a projection of its key characteristics have been presented. This information is intended to empower researchers and professionals in their efforts to explore the potential of this and other novel aromatic esters.
References
-
PubChem. (n.d.). 2,3-Dimethylphenol. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound o-Xylenol (FDB004551). Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2025, October 15). 2,3-Dimethylphenol Properties. Retrieved from [Link]
-
FooDB. (2020, April 3). Showing Compound 2-Methylbenzoic acid (FDB098186). Retrieved from [Link]
-
PubChem. (n.d.). 2-Methylbenzoic acid. Retrieved from [Link]
-
Evergreensino. (2025, June 9). What are the physical properties of O - Toluic Acid? Retrieved from [Link]
-
Wikipedia. (n.d.). o-Toluic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-[(2,3-Dimethylphenyl)amino]benzoate. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Blog. (2026, January 2). What are the products of the esterification reaction of 2 - Methylbenzoic Acid? Retrieved from [Link]
Sources
- 1. 2,3-Dimethylphenol | C8H10O | CID 10687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. o-Toluic acid - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What are the physical properties of O - Toluic Acid? - Blog - Evergreensino [evergreensinochem.com]
- 5. 2,3-dimethylphenol | 526-75-0 [chemicalbook.com]
- 6. Showing Compound o-Xylenol (FDB004551) - FooDB [foodb.ca]
- 7. What are the products of the esterification reaction of 2 - Methylbenzoic Acid? - Blog - Evergreensino [evergreensinochem.com]
